![molecular formula C13H18ClNO B12968615 spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride](/img/structure/B12968615.png)
spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride is a spirocyclic compound that features a unique structure where a piperidine ring is fused to an isochromene ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The spirocyclic framework imparts rigidity and three-dimensionality, which can enhance the compound’s interaction with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride typically involves a multi-step process. One common method includes the cyclization of a suitable precursor, such as a piperidine derivative, with an isochromene derivative under acidic conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the cyclization process. The final product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its ability to interact with central nervous system receptors.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target. For example, the compound may inhibit an enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[indoline-2,3’-hydropyridazine]
- Spiro[chromane-2,4’-piperidine]
- Spiro[indole-piperidine]
Uniqueness
Spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride is unique due to its specific spirocyclic framework, which combines the structural features of both isochromene and piperidine. This combination imparts distinct physicochemical properties, such as increased rigidity and three-dimensionality, which can enhance its biological activity and specificity compared to other spirocyclic compounds.
Propriétés
Formule moléculaire |
C13H18ClNO |
|---|---|
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13;/h1-4,14H,5-10H2;1H |
Clé InChI |
SFXFLKRAZAXOGO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12COCC3=CC=CC=C23.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


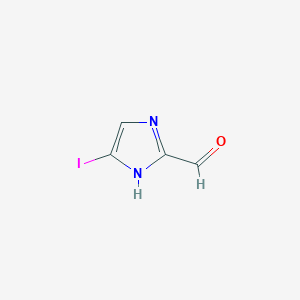
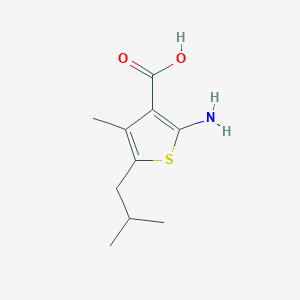
![7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12968568.png)
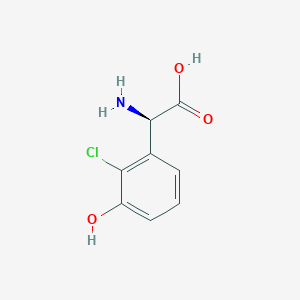
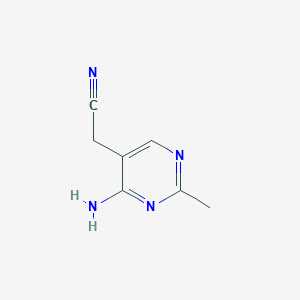
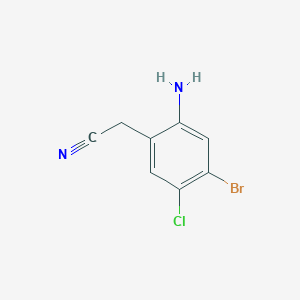
![2-(2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-7(6H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12968585.png)
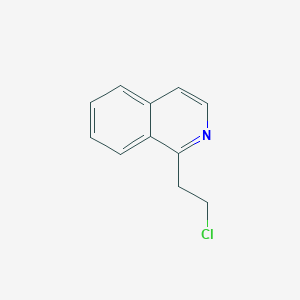
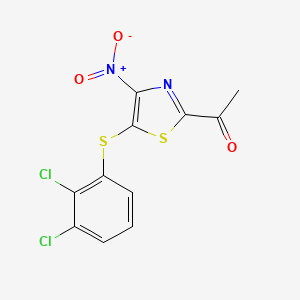
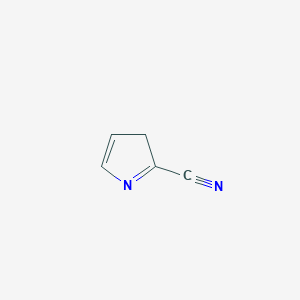
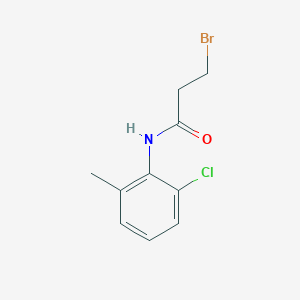
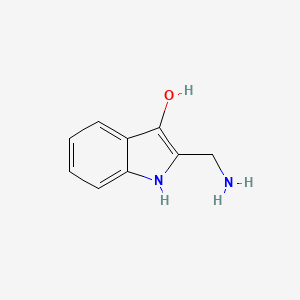

![6-Chloro-1-methylpyrrolo[1,2-a]pyrazine](/img/structure/B12968612.png)
